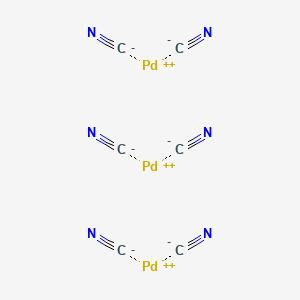

Tris(palladiumdicarbonitrile)

Description

Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) is a palladium(0) complex widely used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. It is characterized by its air-sensitive, dark purple crystalline structure and high catalytic efficiency in organic synthesis . Key properties include:

- Molecular Formula: C₅₁H₄₂O₃Pd₂

- Molecular Weight: 915.73 g/mol

- Purity: ≥98% (HPLC) .

Pd₂(dba)₃ is employed in synthesizing pharmaceuticals, agrochemicals, and functional materials. For example, it catalyzes the coupling of zinc dicarbonitrile with spiro-indole derivatives to generate bioactive compounds (e.g., B1-B7) in yields up to 55% .

Properties

Molecular Formula |

C6N6Pd3 |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

palladium(2+);hexacyanide |

InChI |

InChI=1S/6CN.3Pd/c6*1-2;;;/q6*-1;3*+2 |

InChI Key |

GNOHYGXSLTYZJT-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pd+2].[Pd+2].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(palladiumdicarbonitrile) typically involves the reaction of palladium salts with dicarbonitrile ligands under controlled conditions. One common method is the reaction of palladium(II) chloride with dicarbonitrile in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of Tris(palladiumdicarbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity palladium salts and dicarbonitrile ligands, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions: Tris(palladiumdicarbonitrile) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to lower oxidation states or even to metallic palladium.

Substitution: The dicarbonitrile ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or amines as substituting ligands.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Lower oxidation state palladium complexes or metallic palladium.

Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Tris(palladiumdicarbonitrile) has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions such as Suzuki and Heck reactions.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to interact with biological molecules.

Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tris(palladiumdicarbonitrile) involves its ability to coordinate with various substrates, facilitating chemical transformations. The palladium center acts as a catalytic site, enabling the activation of substrates and the formation of new chemical bonds. The dicarbonitrile ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.

Molecular Targets and Pathways:

Catalytic Sites: The palladium centers serve as active sites for catalysis.

Ligand Coordination: The dicarbonitrile ligands stabilize the palladium center and influence its electronic properties.

Comparison with Similar Compounds

This section compares Pd₂(dba)₃ with other palladium catalysts and analyzes structurally related dicarbonitrile derivatives.

Palladium Catalyst Comparison

While Pd₂(dba)₃ is a Pd(0) catalyst, other Pd(II) precursors (e.g., Pd(OAc)₂) require reducing agents for activation. Pd₂(dba)₃ operates under milder conditions, reducing side reactions. In Suzuki-Miyaura couplings, it minimizes β-hydride elimination in aliphatic boronates, enhancing yields .

Dicarbonitrile Derivatives: Structural and Functional Analysis

Dicarbonitrile compounds vary in backbone structure and substituents, influencing reactivity and applications. Below is a comparative analysis of key derivatives:

Key Findings :

- Zinc dicarbonitrile is pivotal in Pd₂(dba)₃-mediated syntheses but lacks standalone bioactivity.

- Pyridine dicarbonitriles exhibit anti-prion activity (IC₅₀ < 10 μM) due to π-π stacking with prion proteins .

- Terphenyl dicarbonitriles (e.g., 3j) show high thermal stability (mp > 230°C) and are used in metal-organic frameworks (MOFs) for gas storage .

- Spiro-indole dicarbonitriles demonstrate moderate yields (55%) but are critical intermediates for antitumor agents .

Reaction Efficiency and Byproduct Control

Pd₂(dba)₃ outperforms PdCl₂ in suppressing homocoupling byproducts (e.g., biphenyl-4,4′-dicarbonitrile) when water is added as a co-solvent, improving transmetalation efficiency . In contrast, reactions using Pd(OAc)₂ require higher temperatures (120°C) and longer reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.